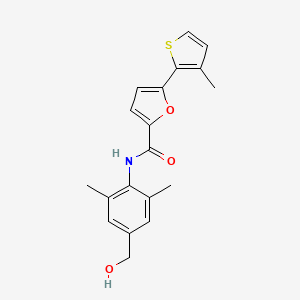
TLR7 agonist 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TLR7 agonist 16 is a small molecule that targets Toll-like receptor 7 (TLR7), a protein expressed in immune cells and various tumor cells. TLR7 agonists are known for their potential to activate the immune system, making them valuable in vaccine development and cancer immunotherapy .
Métodos De Preparación
The compound is synthesized by dissolving the precursor in anhydrous methanol, followed by the addition of excess sodium methoxide and heating the reaction mixture at 65°C for one hour . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
TLR7 agonist 16 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include sodium methoxide and 1-azido-4-chlorobenzene. The major products formed from these reactions are characterized using spectroscopic techniques such as NMR and mass spectrometry .
Aplicaciones Científicas De Investigación
TLR7 agonist 16 has a wide range of scientific research applications:
Mecanismo De Acción
TLR7 agonist 16 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. This binding triggers the induction of a Th1 type innate immune response, leading to the activation of dendritic cells and T-cells. The activation of TLR7 results in the production of pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immune responses .
Comparación Con Compuestos Similares
TLR7 agonist 16 is compared with other similar compounds such as imiquimod, resiquimod, and gardiquimod. These compounds share a similar imidazoquinoline structure but differ in their potency and specific immune responses. This compound is unique in its ability to induce a stronger pro-inflammatory response and has shown potential in both vaccine adjuvant and cancer immunotherapy applications .
Propiedades
Fórmula molecular |
C25H29N5O2 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
propan-2-yl N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C25H29N5O2/c1-4-5-10-21-29-22-23(19-8-6-7-9-20(19)28-24(22)26)30(21)15-17-11-13-18(14-12-17)27-25(31)32-16(2)3/h6-9,11-14,16H,4-5,10,15H2,1-3H3,(H2,26,28)(H,27,31) |
Clave InChI |
BQVDAUNLITXUAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)OC(C)C)C4=CC=CC=C4N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)


![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)




